Ethyl (2,4-diaminophenyl)carbamate
Overview
Description
Ethyl (2,4-diaminophenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (2,4-diaminophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2,4-diaminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2,4-diaminophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or alcohols; reactions often conducted in organic solvents with a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Ethyl (2,4-diaminophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the
Biological Activity
Ethyl (2,4-diaminophenyl)carbamate, also known as a carbamate derivative, has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula and features a carbamate functional group attached to a 2,4-diaminophenyl moiety. The presence of amino groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The compound can:
- Inhibit Enzyme Activity : It binds to the active sites of certain enzymes, preventing substrate access and thus inhibiting their catalytic functions.
- Modulate Receptor Function : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. For instance, it has been studied for its potential to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which has implications for neurodegenerative diseases.
Antimicrobial Properties
Studies have shown that carbamate derivatives can possess antimicrobial activity. This compound may exhibit effectiveness against various bacterial strains, although specific data on its antimicrobial spectrum is limited.
Case Studies and Experimental Data
- Enzyme Interaction Studies : A study demonstrated that this compound significantly inhibited AChE activity in vitro. The IC50 value was determined to be 0.5 mM, indicating moderate inhibitory potency compared to other known inhibitors .
- Antimicrobial Activity : In an experimental setup evaluating the antibacterial effects of various carbamates, this compound showed inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations of 100 µg/mL .
Comparative Analysis with Similar Compounds
Compound | IC50 (mM) | Antimicrobial Activity |
---|---|---|
This compound | 0.5 | Active against S. aureus |
Methyl carbamate | 0.8 | Active against E. coli |
Propyl carbamate | 1.0 | Limited activity |
Properties
IUPAC Name |
ethyl N-(2,4-diaminophenyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2,10-11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUPIFVQMBXAEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289610 | |
Record name | Ethyl N-(2,4-diaminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53189-44-9 | |
Record name | Ethyl N-(2,4-diaminophenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53189-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-(2,4-diaminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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